Cdhppg

Vue d'ensemble

Description

The compound “Cdhppg” is a synthetic chemical compound known for its unique properties and applications in various scientific fields

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of “Cdhppg” involves multiple steps, starting with the condensation of acetyl-CoA with three molecules of malonyl-CoA. This reaction is catalyzed by the enzyme DpgA, leading to the formation of a polyketide intermediate. The intermediate undergoes cyclization to form a C8 compound, which is then dehydrated and isomerized by the enzymes DpgB and DpgD. Finally, the aromatic intermediate is oxidized by DpgC, and the molecule is transaminated by 4-hydroxyphenylglycine transferase using tyrosine to become "this compound" .

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using bioreactors that facilitate the enzymatic reactions. The process involves optimizing the conditions for enzyme activity, including temperature, pH, and substrate concentrations, to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

“Cdhppg” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form alpha-keto derivatives.

Reduction: Reduction reactions can convert “this compound” into its corresponding alcohols.

Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products

The major products formed from these reactions include various derivatives of “this compound” with modified functional groups, which can be used for further chemical synthesis or applications.

Applications De Recherche Scientifique

“Cdhppg” has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing complex organic molecules.

Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.

Medicine: Research focuses on its potential use in treating diseases such as Alzheimer’s and neuronal injuries.

Industry: “this compound” is used in the production of pharmaceuticals and as a catalyst in various chemical reactions

Mécanisme D'action

The mechanism of action of “Cdhppg” involves its interaction with specific molecular targets and pathways. It acts as an agonist of group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. This interaction leads to the activation of intracellular signaling pathways that regulate various cellular functions. The compound’s effects are mediated through the modulation of neurotransmitter release and synaptic plasticity .

Comparaison Avec Des Composés Similaires

“Cdhppg” is unique compared to other similar compounds due to its specific agonist activity on group I mGluRs. Similar compounds include:

3,5-Dihydroxyphenylglycine: Another agonist of group I mGluRs but with different stereoisomeric forms.

4-Hydroxyphenylglycine: A related compound with distinct biological activities.

Vancomycin: Contains a similar structural motif but is used as an antibiotic.

Activité Biologique

Cdhppg, a compound with the chemical identifier 117412-16-5, has garnered attention in recent years due to its potential biological activities and therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, case studies, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through a series of enzymatic reactions involving acetyl-CoA and malonyl-CoA. The process begins with the condensation of these substrates, catalyzed by the enzyme DpgA, leading to a polyketide intermediate. Subsequent cyclization, dehydration, isomerization, and oxidation steps yield the final product. The synthesis can be scaled up in industrial settings using bioreactors to optimize enzyme activity and maximize yield.

This compound primarily acts as an agonist for group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. This interaction triggers intracellular signaling pathways that influence neurotransmitter release and synaptic plasticity, which are crucial for various neurological functions. Research indicates that this compound may play a role in neuroprotection and cognitive enhancement, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from damage induced by oxidative stress and inflammation.

- Cognitive Enhancement : Its role in modulating synaptic plasticity positions it as a potential agent for enhancing learning and memory.

- Anti-inflammatory Properties : Preliminary research indicates that this compound may reduce inflammatory responses in neuronal tissues.

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A recent study investigated the effects of this compound on neuronal survival in an Alzheimer’s disease model. The results showed that treatment with this compound significantly reduced neuronal cell death and improved cognitive function in treated mice compared to controls. The mechanism was attributed to the modulation of mGluR signaling pathways, which are known to be disrupted in Alzheimer’s disease.

Case Study 2: Inhibition of Inflammatory Responses

Another study focused on the anti-inflammatory effects of this compound in RAW264.7 macrophage cells. The compound was shown to inhibit nitric oxide (NO) production induced by lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory agent. The IC50 value for NO inhibition was found to be approximately 0.105 mg/mL .

Comparative Analysis

To better understand this compound's unique properties, a comparison with other similar compounds is illustrated below:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | Agonist of mGluR1 and mGluR5 | Neuroprotection, cognitive enhancement |

| 3,5-Dihydroxyphenylglycine | Agonist of mGluRs | Similar neuroprotective effects |

| 4-Hydroxyphenylglycine | Modulates neurotransmitter release | Distinct biological activities |

Propriétés

IUPAC Name |

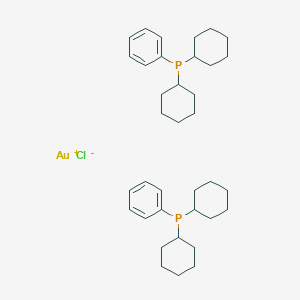

dicyclohexyl(phenyl)phosphane;gold(1+);chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H27P.Au.ClH/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h2*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;;1H/q;;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHRVMNEUMJWLV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.[Cl-].[Au+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H54AuClP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10922421 | |

| Record name | Gold(1+) chloride--dicyclohexyl(phenyl)phosphane (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

781.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117412-16-5 | |

| Record name | Chlorobis(dicyclohexylphenylphosphine)gold(I) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117412165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gold(1+) chloride--dicyclohexyl(phenyl)phosphane (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.